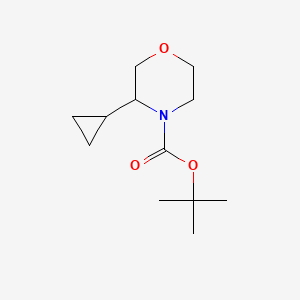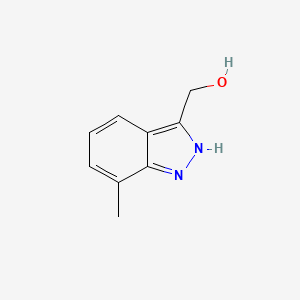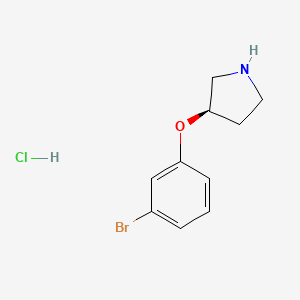
2-Fluoro-5-méthoxy-3-méthylpyridine
Vue d'ensemble
Description
2-Fluoro-5-methoxy-3-methylpyridine is an organic compound with the molecular formula C7H8FNO It is a fluorinated pyridine derivative, characterized by the presence of a fluorine atom at the 2-position, a methoxy group at the 5-position, and a methyl group at the 3-position on the pyridine ring
Applications De Recherche Scientifique
2-Fluoro-5-methoxy-3-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products
Mécanisme D'action
Target of Action
The primary target of 2-Fluoro-5-methoxy-3-methylpyridine is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s role in this reaction is likely as a reagent, contributing to the formation of new carbon-carbon bonds .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium is oxidized through its donation of electrons to form a new palladium-carbon bond . In the transmetalation step, 2-Fluoro-5-methoxy-3-methylpyridine, which is formally a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by 2-Fluoro-5-methoxy-3-methylpyridine . This reaction is crucial for the formation of carbon-carbon bonds, which are fundamental to organic chemistry and biochemistry . The downstream effects of this reaction include the synthesis of complex organic compounds .
Result of Action
The result of the action of 2-Fluoro-5-methoxy-3-methylpyridine in the Suzuki–Miyaura coupling reaction is the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic compounds, which can have various molecular and cellular effects depending on their specific structures and properties .
Analyse Biochimique
Biochemical Properties
2-Fluoro-5-methoxy-3-methylpyridine plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with p38α mitogen-activated protein kinase (MAPK), a serine/threonine kinase that links extracellular signals to the intracellular machinery modulating various cellular processes . The interaction between 2-Fluoro-5-methoxy-3-methylpyridine and p38α MAPK involves binding to the enzyme’s active site, potentially inhibiting its activity and affecting downstream signaling pathways.
Cellular Effects
2-Fluoro-5-methoxy-3-methylpyridine influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, particularly those involving p38α MAPK. This compound can modulate the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β), which are crucial in inflammatory responses . Additionally, 2-Fluoro-5-methoxy-3-methylpyridine may impact gene expression and cellular metabolism by altering the activity of key signaling molecules.
Molecular Mechanism
The molecular mechanism of 2-Fluoro-5-methoxy-3-methylpyridine involves its binding interactions with biomolecules, particularly enzymes like p38α MAPK. By binding to the active site of this kinase, the compound can inhibit its activity, leading to a reduction in the phosphorylation of downstream targets. This inhibition can result in decreased production of pro-inflammatory cytokines and modulation of other cellular processes . Additionally, 2-Fluoro-5-methoxy-3-methylpyridine may influence gene expression by affecting transcription factors regulated by p38α MAPK.
Dosage Effects in Animal Models
The effects of 2-Fluoro-5-methoxy-3-methylpyridine vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit p38α MAPK activity, leading to reduced inflammation and modulation of cellular processes . At higher doses, 2-Fluoro-5-methoxy-3-methylpyridine may cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects and dose-dependent responses should be carefully evaluated in preclinical studies.
Metabolic Pathways
2-Fluoro-5-methoxy-3-methylpyridine is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo biotransformation through processes such as oxidation, reduction, and conjugation . These metabolic pathways can influence the compound’s bioavailability, activity, and elimination from the body. Additionally, 2-Fluoro-5-methoxy-3-methylpyridine may affect metabolic flux and alter the levels of certain metabolites.
Transport and Distribution
Within cells and tissues, 2-Fluoro-5-methoxy-3-methylpyridine is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms of 2-Fluoro-5-methoxy-3-methylpyridine is crucial for determining its pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Fluoro-5-methoxy-3-methylpyridine can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 2-Fluoro-5-methoxy-3-methylpyridine may localize to the cytoplasm or nucleus, where it can interact with key signaling molecules and transcription factors. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methoxy-3-methylpyridine can be achieved through several methods. One common approach involves the diazotization of substituted 2-aminopyridines followed by fluorination. For instance, 2-amino-3-methylpyridine can be diazotized using sodium nitrite in the presence of hydrofluoric acid to yield 2-fluoro-3-methylpyridine . The methoxy group can then be introduced through a nucleophilic substitution reaction using methanol under basic conditions.
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale diazotization and fluorination processes. These methods are optimized for high yield and purity, utilizing advanced fluorinating agents and catalysts to ensure efficient conversion and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-5-methoxy-3-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can undergo reduction to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in methanol can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include various substituted pyridines, aldehydes, and acids, depending on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-3-methylpyridine
- 2-Fluoro-5-methoxypyridine
- 3-Fluoro-5-methoxy-2-methylpyridine
Uniqueness
2-Fluoro-5-methoxy-3-methylpyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties.
Propriétés
IUPAC Name |
2-fluoro-5-methoxy-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-5-3-6(10-2)4-9-7(5)8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDPDKIFMYOXOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-enoxycarbonyloxypropanoic acid](/img/structure/B1446436.png)
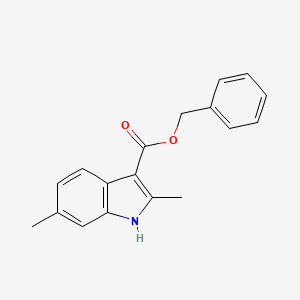





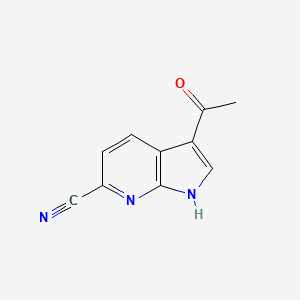
![1,3-Di[N-Boc-4-(methoxycarbonyl)-4-piperidyl]urea](/img/structure/B1446450.png)
![(S)-4-Boc-6-hydroxy-[1,4]oxazepane](/img/structure/B1446453.png)
